3-Bromo-2-chloro-6-fluorophenylacetonitrile
Overview
Description
3-Bromo-2-chloro-6-fluorophenylacetonitrile: is an organic compound with the molecular formula C8H4BrClFN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Bromo-2-chloro-6-fluorophenylacetonitrile typically begins with the halogenation of a suitable phenylacetonitrile precursor
Nitrile Formation: The nitrile group is introduced through a reaction involving a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and nitrile formation processes. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-6-fluorophenylacetonitrile can undergo nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the phenyl ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetonitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-Bromo-2-chloro-6-fluorophenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a building block for the synthesis of drug candidates.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-6-fluorophenylacetonitrile exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism of action would vary based on the structure of the final drug molecule derived from this compound.
Comparison with Similar Compounds
3-Bromo-2-chloro-6-fluorotoluene: Similar in structure but lacks the nitrile group.
2-Chloro-3-bromo-6-fluorotoluene: Another structural isomer with different substitution patterns.
Uniqueness:
3-Bromo-2-chloro-6-fluorophenylacetonitrile: is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(3-bromo-2-chloro-6-fluorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWYLCYVCFYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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